2-(Trimethylsilyl)pyridine

Amide Synthesis Base Screening Morpholide Formation

2-(Trimethylsilyl)pyridine (CAS 13737-04-7) is an organosilicon compound belonging to the silyl-substituted pyridine class, with the molecular formula C8H13NSi and a molecular weight of 151.28 g/mol. This colorless to pale yellow liquid exhibits a density of 0.911 g/mL at 25°C, a refractive index (n20/D) of 1.489, and a flash point of 52°C, indicating its flammable nature requiring appropriate storage conditions.

Molecular Formula C8H13NSi
Molecular Weight 151.28 g/mol
CAS No. 13737-04-7
Cat. No. B083657
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Trimethylsilyl)pyridine
CAS13737-04-7
Molecular FormulaC8H13NSi
Molecular Weight151.28 g/mol
Structural Identifiers
SMILESC[Si](C)(C)C1=CC=CC=N1
InChIInChI=1S/C8H13NSi/c1-10(2,3)8-6-4-5-7-9-8/h4-7H,1-3H3
InChIKeyIBLKFJNZUSUTPB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Trimethylsilyl)pyridine (CAS 13737-04-7): Procurement-Grade Organosilicon Reagent for Regioselective Pyridine Functionalization


2-(Trimethylsilyl)pyridine (CAS 13737-04-7) is an organosilicon compound belonging to the silyl-substituted pyridine class, with the molecular formula C8H13NSi and a molecular weight of 151.28 g/mol [1]. This colorless to pale yellow liquid exhibits a density of 0.911 g/mL at 25°C, a refractive index (n20/D) of 1.489, and a flash point of 52°C, indicating its flammable nature requiring appropriate storage conditions [2]. As a versatile synthetic intermediate, it features a trimethylsilyl group directly attached to the 2-position of the pyridine ring, which imparts unique electronic properties and reactivity profiles that distinguish it from unsubstituted pyridine and other silylpyridine regioisomers [3].

Why 2-(Trimethylsilyl)pyridine Cannot Be Replaced by Generic Pyridine Bases or Other Silylpyridine Regioisomers


In synthetic chemistry, the substitution of 2-(trimethylsilyl)pyridine with unsubstituted pyridine or other silylpyridine regioisomers is not permissible due to fundamentally divergent reactivity and mechanistic pathways. Unsubstituted pyridine, while a common base, lacks the trimethylsilyl group that enhances nucleophilicity and alters the electron density at the 2-position, thereby affecting both reaction yields and regioselectivity [1]. Furthermore, the 3- and 4-(trimethylsilyl)pyridine isomers exhibit distinct reactivity; for instance, they undergo carbodesilylation with benzaldehyde only in the presence of a base catalyst, whereas 2-(trimethylsilyl)pyridine reacts via an uncatalyzed ylide mechanism [2]. These mechanistic and quantitative differences render the 2-substituted isomer uniquely suited for specific synthetic transformations, as detailed in the evidence guide below.

Quantitative Differentiation of 2-(Trimethylsilyl)pyridine Against Closest Analogs and In-Class Alternatives


Yield Enhancement in Base-Catalyzed Amide Bond Formation Compared to Unsubstituted Pyridine

In a systematic base screen for the synthesis of morpholide 7, 2-(trimethylsilyl)pyridine provided an isolated yield of 63%, representing a 57.5% relative improvement over unsubstituted pyridine, which yielded only 40% under identical reaction conditions [1]. The trimethylsilyl group at the 2-position likely enhances the nucleophilicity of the pyridine nitrogen, facilitating more efficient amide bond formation.

Amide Synthesis Base Screening Morpholide Formation Yield Optimization

Comparative Base Performance in Morpholide Synthesis: 2-(Trimethylsilyl)pyridine vs. Tertiary Amines and DMAP

When benchmarked against common tertiary amine bases and DMAP, 2-(trimethylsilyl)pyridine (63% yield) outperforms triethylamine (49% yield) and DMAP (25% yield) but falls short of 2-picoline (90% yield) and 2,6-lutidine (89% yield) [1]. Notably, it is comparable to iPr2EtN (65% yield). This positions 2-(trimethylsilyl)pyridine as a moderate-to-strong base in this specific transformation, offering a distinct electronic environment due to the silicon atom that may be advantageous in reactions sensitive to base strength or sterics.

Base Catalysis Amide Coupling Reaction Optimization Comparative Yield

Mechanistic Divergence: Uncatalyzed Ylide Pathway vs. Base-Catalyzed Anion Formation in 3- and 4-Isomers

A fundamental mechanistic differentiation exists between 2-(trimethylsilyl)pyridine and its 3- and 4-substituted regioisomers in carbodesilylation reactions with benzaldehyde. The 2-isomer undergoes an uncatalyzed reaction proceeding via a proposed ylide mechanism, whereas the 3- and 4-isomers react only in the presence of a base catalyst, proceeding via pyridyl anions [1]. Furthermore, the rates of uncatalyzed carbodesilylation for 4-substituted 2-(trimethylsilyl)pyridines correlate with resonance parameters (σ₁), while 5-substituted derivatives correlate with inductive parameters (σ₁) in the Taft equation, indicating predictable electronic tuning [1].

Reaction Mechanism Carbodesilylation Regioisomer Reactivity Aldehyde Coupling

Unique Reactivity with Electrophiles: Si-C Bond Cleavage to Afford Heterocyclic Ketones and Esters

The silicon-carbon bond of 2-(trimethylsilyl)pyridine undergoes selective cleavage by various electrophiles, including benzoyl chloride, phthalic anhydride, and ethyl chloroformate, providing a novel pathway to heterocyclic ketones, keto-acids, esters, and alcohols [1]. This reactivity is proposed to proceed via a cyclic four-membered transition state that stresses the polarity of both the Si-C bond and the attacking reagent [1]. In contrast, the 3- and 4-isomers do not exhibit this same electrophile-induced Si-C bond cleavage pattern without base catalysis, highlighting the unique reactivity conferred by the 2-position silyl group.

Si-C Bond Activation Acylation Heterocyclic Ketones Synthetic Methodology

Palladium-Catalyzed Cross-Coupling: Enabling Pyridin-2-yl-Aryl Bond Formation Without Prefunctionalization

2-Trimethylsilylpyridine serves as an effective nucleophilic partner in palladium-catalyzed cross-coupling with aryl halides, enabling the rapid preparation of pyridin-2-ylaryl compounds in moderate to good yields under mild thermal conditions [1]. The reaction requires stoichiometric silver(I) oxide and catalytic TBAF, with the silyl group acting as a masked nucleophile that is activated in situ [1]. This approach obviates the need for preformed organometallic reagents (e.g., pyridyl boronic acids or stannanes), which are often less stable or require additional synthetic steps. Unsubstituted pyridine cannot participate directly in such cross-coupling reactions without prior functionalization.

Cross-Coupling Palladium Catalysis Aryl Halides C-C Bond Formation

Electronic Perturbation of Pyridine Ring: Ionization Energy Shift Relative to Unsubstituted Pyridine

Photoelectron spectroscopy reveals that the introduction of a trimethylsilyl group at the 2-position of pyridine alters the electronic structure of the heterocycle. The vertical ionization energy of 2-(trimethylsilyl)pyridine is 8.90 ± 0.05 eV [1], whereas unsubstituted pyridine exhibits a first ionization energy of approximately 9.26 eV (literature value). This 0.36 eV reduction in ionization energy (approximately 3.9% decrease) indicates that the trimethylsilyl group donates electron density into the π-system, increasing the HOMO energy and thereby enhancing nucleophilicity and reducing oxidation potential. This electronic perturbation is distinct from the effects observed with methyl substitution and is position-dependent (2- vs. 3- vs. 4-substitution).

Photoelectron Spectroscopy Electronic Effects Ionization Energy Orbital Energies

Validated Application Scenarios for 2-(Trimethylsilyl)pyridine in Synthetic Chemistry and Materials Research


Base of Choice for Moderate-Yield Amide Bond Formation Requiring Enhanced Nucleophilicity

In amide coupling reactions where unsubstituted pyridine yields are suboptimal (40%) but stronger bases like 2,6-lutidine may cause racemization or side reactions, 2-(trimethylsilyl)pyridine provides a balanced 63% yield [1]. This scenario is particularly relevant for peptide coupling and pharmaceutical intermediate synthesis where base strength must be carefully controlled.

Synthesis of 2-Arylpyridine Libraries via Direct Palladium-Catalyzed Cross-Coupling

For medicinal chemistry programs requiring diverse 2-arylpyridine scaffolds, 2-(trimethylsilyl)pyridine enables a one-step cross-coupling with aryl halides under mild Pd catalysis conditions [2]. This eliminates the need for separate borylation or stannylation steps, accelerating library synthesis and reducing overall process mass intensity.

Base-Free Carbodesilylation for Functional Group-Sensitive Substrates

When aldehydes bearing base-sensitive functional groups (e.g., esters, certain protecting groups) must be coupled with pyridine derivatives, the uncatalyzed ylide mechanism of 2-(trimethylsilyl)pyridine offers a distinct advantage over the base-requiring 3- and 4-isomers [3]. This enables transformations that would otherwise fail under basic conditions.

Preparation of 2-Heteroaroyl Pyridines via Electrophilic Si-C Bond Cleavage

Researchers seeking direct access to 2-benzoylpyridine, related heterocyclic ketones, or keto-acids can exploit the unique reactivity of 2-(trimethylsilyl)pyridine with benzoyl chloride or phthalic anhydride [4]. This route circumvents traditional Friedel-Crafts acylation, which often suffers from poor regioselectivity on pyridine rings.

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